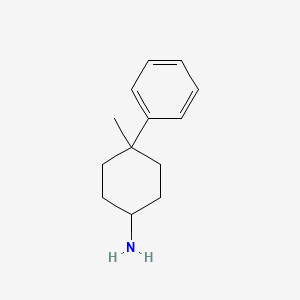
4-Methyl-4-phenylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-MPCA” , is a chemical compound with the following properties:
Chemical Formula: C13H20ClN
Molecular Weight: 225.76 g/mol
CAS Number: 56327-27-6
This compound belongs to the class of amines and is structurally related to cyclohexylamines. Its synthesis and applications have garnered interest in both research and industry.
Métodos De Preparación
Synthetic Routes:
Reductive Amination: One common synthetic route involves reductive amination of cyclohexanone with aniline or its derivatives. The reaction proceeds under reducing conditions using a suitable reducing agent (e.g., sodium borohydride) to yield 4-MPCA.
Industrial Production: Industrial-scale production typically employs optimized reductive amination processes, often with catalysts and efficient purification steps.
Análisis De Reacciones Químicas
4-MPCA can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding imines or oximes.
Reduction: Reduction of 4-MPCA yields secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions: Reagents like hydrogen peroxide, sodium borohydride, and acid chlorides are commonly used. Reaction conditions vary based on the desired product.
Aplicaciones Científicas De Investigación
4-MPCA finds applications in:
Medicine: It may serve as a precursor for pharmaceutical compounds.
Chemical Research: Researchers study its reactivity and use it as a building block for more complex molecules.
Mecanismo De Acción
The exact mechanism by which 4-MPCA exerts its effects depends on its specific application. It may interact with receptors, enzymes, or cellular pathways, influencing biological processes.
Comparación Con Compuestos Similares
While 4-MPCA shares structural features with other cyclohexylamines, its unique combination of substituents sets it apart. Similar compounds include cyclohexylamine, phenylcyclohexylamine, and related derivatives.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
4-methyl-4-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C13H19N/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10,14H2,1H3 |
Clave InChI |
NOWKJMNJTFDAQO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13089723.png)
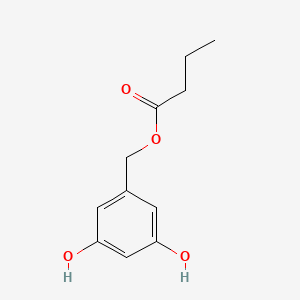
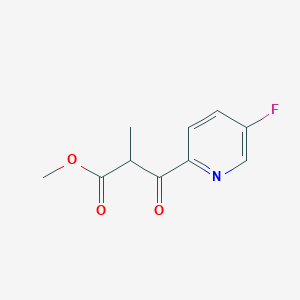
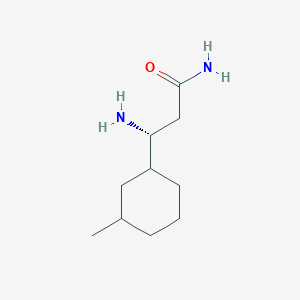
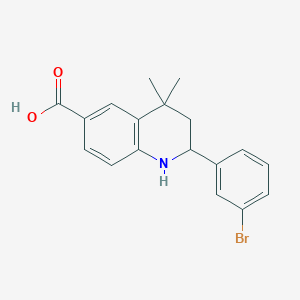
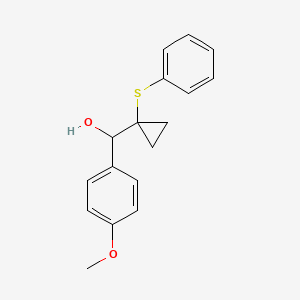
![Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B13089762.png)
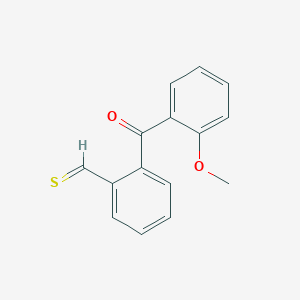
![3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13089776.png)

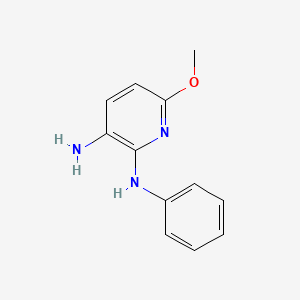
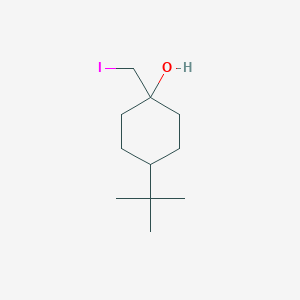
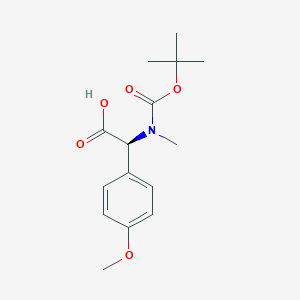
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
